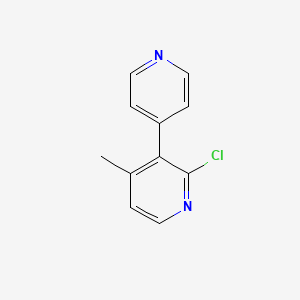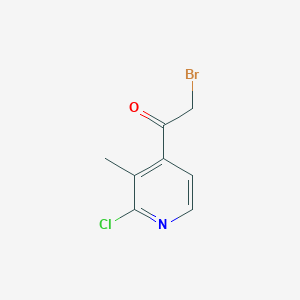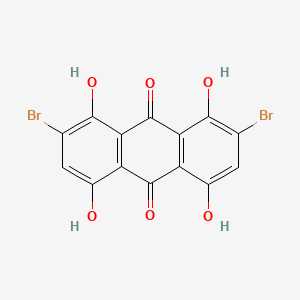
2,7-Dibromo-1,4,5,8-tetrahydroxyanthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7-Dibromo-1,4,5,8-tetrahydroxyanthracene-9,10-dione is a derivative of anthraquinone, a class of compounds known for their diverse biological activities and applications in various fields, including dye manufacturing and medicinal chemistry. This compound is characterized by the presence of bromine atoms at positions 2 and 7, and hydroxyl groups at positions 1, 4, 5, and 8 on the anthracene-9,10-dione core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-dibromo-1,4,5,8-tetrahydroxyanthracene-9,10-dione typically involves the bromination of 1,4,5,8-tetrahydroxyanthracene-9,10-dione. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide in an appropriate solvent like acetic acid or chloroform. The reaction conditions often require controlled temperatures to ensure selective bromination at the 2 and 7 positions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as the use of continuous flow reactors and optimization of reaction conditions for yield and purity, would apply. The scalability of the bromination reaction and the availability of starting materials are crucial factors in industrial production.
化学反应分析
Types of Reactions
2,7-Dibromo-1,4,5,8-tetrahydroxyanthracene-9,10-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The hydroxyl groups can participate in redox reactions, leading to the formation of quinones or hydroquinones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as 2,7-diamino-1,4,5,8-tetrahydroxyanthracene-9,10-dione or 2,7-dithiol-1,4,5,8-tetrahydroxyanthracene-9,10-dione can be formed.
Oxidation Products: Quinones or hydroquinones.
Reduction Products: Reduced forms of the anthraquinone core.
科学研究应用
2,7-Dibromo-1,4,5,8-tetrahydroxyanthracene-9,10-dione has several scientific research applications:
作用机制
The mechanism of action of 2,7-dibromo-1,4,5,8-tetrahydroxyanthracene-9,10-dione is primarily related to its ability to interact with biological macromolecules. The compound can intercalate into DNA, disrupting replication and transcription processes. Additionally, the hydroxyl groups can participate in redox cycling, generating reactive oxygen species that induce oxidative stress in cells . These interactions make it a potential candidate for anticancer and antimicrobial therapies.
相似化合物的比较
Similar Compounds
1,4,5,8-Tetrahydroxyanthracene-9,10-dione: Lacks bromine atoms, making it less reactive in nucleophilic substitution reactions.
2,3-Dibromoanthracene-1,4-dione: Similar bromination pattern but different hydroxyl group positions, leading to distinct chemical properties.
Uniqueness
2,7-Dibromo-1,4,5,8-tetrahydroxyanthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity.
属性
CAS 编号 |
88318-13-2 |
|---|---|
分子式 |
C14H6Br2O6 |
分子量 |
430.00 g/mol |
IUPAC 名称 |
2,7-dibromo-1,4,5,8-tetrahydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C14H6Br2O6/c15-3-1-5(17)7-9(11(3)19)14(22)10-8(13(7)21)6(18)2-4(16)12(10)20/h1-2,17-20H |
InChI 键 |
ZTBQQQKRCFRAKL-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C2=C(C(=C1Br)O)C(=O)C3=C(C2=O)C(=CC(=C3O)Br)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



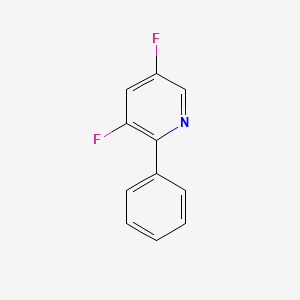

![2-Bromothieno[2,3-c]pyridin-7-amine](/img/structure/B13129307.png)
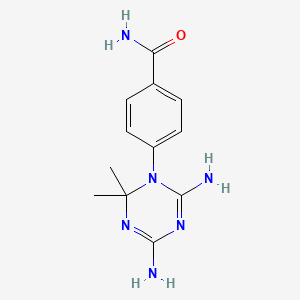

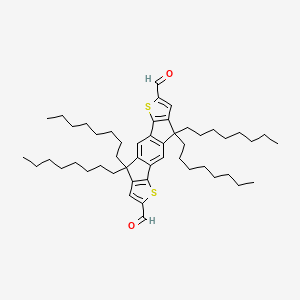
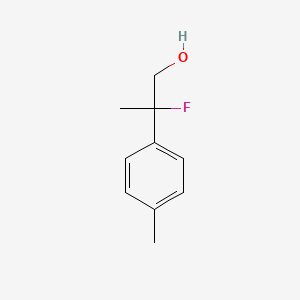
![3-Butynoicacid,2-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methyl-,(2R)-](/img/structure/B13129330.png)
![1-(4-Chlorophenyl)-4-ethoxy-[1,2,4]triazolo[4,3-A]quinoxaline](/img/structure/B13129343.png)
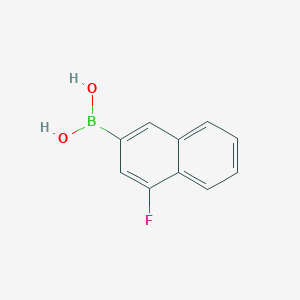
![4-Chloroimidazo[1,5-a]quinoxaline-8-carboxylicacid](/img/structure/B13129352.png)
